

Spectroscopic Profile of Pyridine-2-sulfonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pyridine-2-sulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Pyridine-2-sulfonate**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the protons (^1H NMR) and carbon atoms (^{13}C NMR) of **Pyridine-2-sulfonate**.

Table 1: ^1H NMR Spectroscopic Data of **Pyridine-2-sulfonate**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	8.0 - 8.2	d	~7.5
H-4	7.8 - 8.0	t	~7.7
H-5	7.4 - 7.6	t	~6.5
H-6	8.5 - 8.7	d	~4.5

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data of **Pyridine-2-sulfonate**

Carbon	Chemical Shift (δ) ppm
C-2	155 - 158
C-3	125 - 128
C-4	138 - 141
C-5	123 - 126
C-6	148 - 151

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Pyridine-2-sulfonate** is characterized by absorption bands corresponding to the vibrations of the pyridine ring and the sulfonate group. A study on the related compound, silver **pyridine-2-sulfonate**, provides insight into the vibrational modes of the **pyridine-2-sulfonate** ligand.[1] For comparison, the vibrational spectra of the isomeric pyridine-3-sulfonic acid have been studied in detail, showing characteristic bands for the pyridine ring and sulfonic acid group.[2]

Table 3: Key IR Absorption Bands for **Pyridine-2-sulfonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (aromatic)
~1600 - 1450	Medium to Strong	C=C and C=N stretching (pyridine ring)
~1250 - 1150	Strong	Asymmetric SO ₃ stretching
~1080 - 1030	Strong	Symmetric SO ₃ stretching
~780 - 740	Strong	C-S stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of Pyridine-2-sulfonic acid is 159.16 g/mol .

Table 4: Expected Mass Spectrometry Data for **Pyridine-2-sulfonate**

m/z	Ion
159	[M] ⁺ (Molecular Ion)
80	[C ₅ H ₄ N] ⁺ (Loss of SO ₃ H)
79	[C ₅ H ₅ N] ⁺ (Pyridine)

Note: Fragmentation is predicted based on the general behavior of aromatic sulfonic acids.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for NMR, IR, and MS analysis of **pyridine-2-sulfonate**.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of substituted pyridines involves dissolving the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectrum on a high-resolution NMR spectrometer.

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy

For solid samples like **Pyridine-2-sulfonate**, the KBr pellet method is a common technique for obtaining an IR spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like **Pyridine-2-sulfonate**.

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References

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